molecular formula C10H12O3S B14551337 2-(Methylsulfanyl)ethyl phenyl carbonate CAS No. 61877-96-1

2-(Methylsulfanyl)ethyl phenyl carbonate

Cat. No.: B14551337
CAS No.: 61877-96-1
M. Wt: 212.27 g/mol
InChI Key: RXKUPPKEAQFSLT-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)ethyl phenyl carbonate is an organic compound characterized by the presence of a phenyl carbonate group and a methylsulfanyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)ethyl phenyl carbonate can be achieved through several methods. One common approach involves the reaction of phenyl chloroformate with 2-(methylsulfanyl)ethanol in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature and yields the desired carbonate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)ethyl phenyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

2-(Methylsulfanyl)ethyl phenyl carbonate has several scientific research applications:

    Biology: Potential use in the development of prodrugs where the carbonate group can be enzymatically cleaved to release active drugs.

    Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable yet cleavable linkages.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)ethyl phenyl carbonate involves the cleavage of the carbonate ester bond under specific conditions, releasing phenol and 2-(methylsulfanyl)ethanol. This cleavage can be catalyzed by enzymes or occur under acidic or basic conditions. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)ethyl methyl carbonate
  • 2-(Methylsulfanyl)ethyl ethyl carbonate
  • 2-(Methylsulfanyl)ethyl butyl carbonate

Comparison

Compared to similar compounds, 2-(Methylsulfanyl)ethyl phenyl carbonate is unique due to the presence of the phenyl group, which can influence its reactivity and stability. The phenyl group can also impart specific properties such as increased hydrophobicity and potential interactions with aromatic systems .

Properties

CAS No.

61877-96-1

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

2-methylsulfanylethyl phenyl carbonate

InChI

InChI=1S/C10H12O3S/c1-14-8-7-12-10(11)13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

RXKUPPKEAQFSLT-UHFFFAOYSA-N

Canonical SMILES

CSCCOC(=O)OC1=CC=CC=C1

Origin of Product

United States

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